Cidofovir
Cidofovir
Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir, also known as (S)-HPMPC or vistide, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Cidofovir is a drug which is used for the treatment of cmv retinitis in patients with acquired immunodeficiency syndrome (aids). Cidofovir exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Cidofovir has been detected in multiple biofluids, such as urine and blood. Within the cell, cidofovir is primarily located in the cytoplasm.
Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses.
Cidofovir, also known as (S)-HPMPC or vistide, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Cidofovir is a drug which is used for the treatment of cmv retinitis in patients with acquired immunodeficiency syndrome (aids). Cidofovir exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Cidofovir has been detected in multiple biofluids, such as urine and blood. Within the cell, cidofovir is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
113852-37-2
VCID:
VC0523745
InChI:
InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1
SMILES:
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O
Molecular Formula:
C8H14N3O6P
Molecular Weight:
279.19 g/mol
Cidofovir
CAS No.: 113852-37-2
Inhibitors
VCID: VC0523745
Molecular Formula: C8H14N3O6P
Molecular Weight: 279.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 113852-37-2 |
---|---|
Product Name | Cidofovir |
Molecular Formula | C8H14N3O6P |
Molecular Weight | 279.19 g/mol |
IUPAC Name | [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid |
Standard InChI | InChI=1S/C8H14N3O6P/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16)/t6-/m0/s1 |
Standard InChIKey | VWFCHDSQECPREK-LURJTMIESA-N |
Isomeric SMILES | C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O |
SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O |
Canonical SMILES | C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O |
Appearance | Solid powder |
Colorform | Fluffy white powder White crystalline powde |
Melting Point | 480 °C 260 °C (dec) 480°C |
Physical Description | Solid |
Description | Cidofovir is a nucleoside analogue and antiviral agent which is used in therapy of serious cytomegalovirus infections in immunocompromised patients. Cidofovir has been associated with mild-to-moderate serum aminotransferase elevations during intravenous therapy, but has not been convincingly linked to cases of clinically apparent acute liver injury. Cidofovir Anhydrous is an anhydrous form of cidofovir, a synthetic, acyclic monophosphate nucleotide analog of deoxycytidine with antiviral activity, mostly used against cytomegalovirus (CMV). After incorporation into the host cell, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Cidofovir, also known as (S)-HPMPC or vistide, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. Cidofovir is a drug which is used for the treatment of cmv retinitis in patients with acquired immunodeficiency syndrome (aids). Cidofovir exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Cidofovir has been detected in multiple biofluids, such as urine and blood. Within the cell, cidofovir is primarily located in the cytoplasm. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 120362-37-0 (hydrochloride salt) |
Shelf Life | It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |
Solubility | =170 mg/mL at pH 6-8 Aqueous solubility >=170 mg/ml @ pH 6-8 1.15e+01 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine 1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cidofovir cidofovir anhydrous cidofovir sodium cidofovir, (+-)-isomer cidofovir, (R)-isomer cidofovir, sodium salt GS 504 GS-504 GS504 HPMPC Vistide |
Reference | 1: Sendagorta E, Bernardino JI, Álvarez-Gallego M, Feíto M, Feltes R, Beato MJ, 2: Philippe M, Ranchon F, Gilis L, Schwiertz V, Vantard N, Ader F, 3: Santesteban R, Feito M, Mayor A, Beato M, Ramos E, de Lucas R. Trichodysplasia 4: Ledbetter EC, Spertus CB, Pennington MR, Van de Walle GR, Judd BE, Mohammed 5: Aitken SL, Zhou J, Ghantoji SS, Kontoyiannis DP, Jones RB, Tam VH, Chemaly RF. 6: Pozzuto T, Röger C, Kurreck J, Fechner H. Enhanced suppression of adenovirus 7: Moore E, Kovarik C. Intralesional cidofovir for the treatment of a plantar 8: Caruso Brown AE, Cohen MN, Tong S, Braverman RS, Rooney JF, Giller R, Levin 9: San Giorgi MR, Tjon Pian Gi RE, Dikkers FG. The clinical course of recurrent 10: Rascon J, Verkauskas G, Pasauliene R, Zubka V, Bilius V, Rageliene L. 11: Jeffers-Francis LK, Burger-Calderon R, Webster-Cyriaque J. Effect of 12: Padilla España L, Del Boz J, Fernández-Morano T, Escudero-Santos I, 13: Lee SS, Ahn JS, Jung SH, Ahn SY, Kim JY, Jang HC, Kang SJ, Jang MO, Yang DH, 14: Liekens S, Noppen S, Gijsbers S, Sienaert R, Ronca R, Tobia C, Presta M. The 15: Lugthart G, Oomen MA, Jol-van der Zijde CM, Ball LM, Bresters D, Kollen WJ, 16: Zhang X, Wang R, Piotrowski M, Zhang H, Leach KL. Intracellular 17: Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of 18: Tuğcu-Demiröz F, Acartürk F, Özkul A. Preparation and characterization of 19: Kim SJ, Kim K, Park SB, Hong DJ, Jhun BW. Outcomes of early administration of 20: Ma F, Nan K, Lee S, Beadle JR, Hou H, Freeman WR, Hostetler KY, Cheng L. |
PubChem Compound | 60613 |
Last Modified | Nov 11 2021 |
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